molecular formula C8H18ClNO2 B1462831 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride CAS No. 1094108-02-7

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride

Cat. No.: B1462831
CAS No.: 1094108-02-7
M. Wt: 195.69 g/mol
InChI Key: XBYJWDZOXOZUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-ethoxyethanol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can produce a variety of substituted pyrrolidines .

Scientific Research Applications

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethoxy)pyrrolidine hydrochloride
  • 3-(2-Propoxyethoxy)pyrrolidine hydrochloride
  • 3-(2-Butoxyethoxy)pyrrolidine hydrochloride

Uniqueness

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is unique due to its specific ethoxyethoxy functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

3-(2-ethoxyethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-10-5-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYJWDZOXOZUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride
Reactant of Route 5
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride
Reactant of Route 6
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.